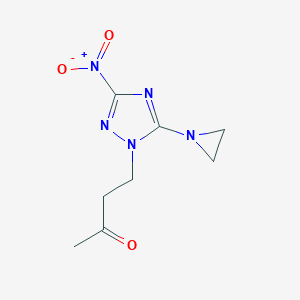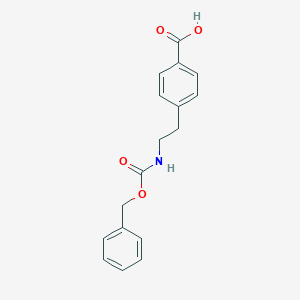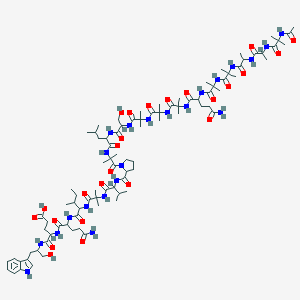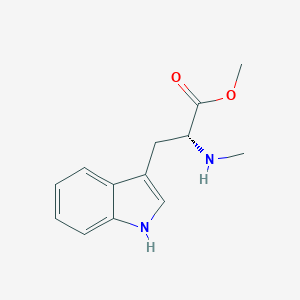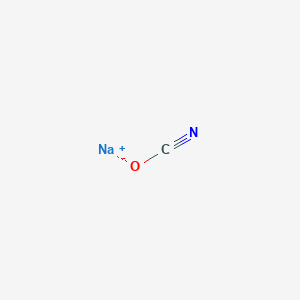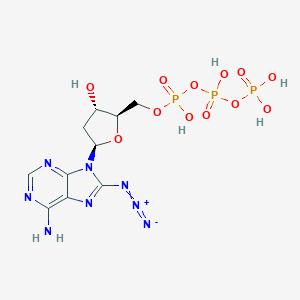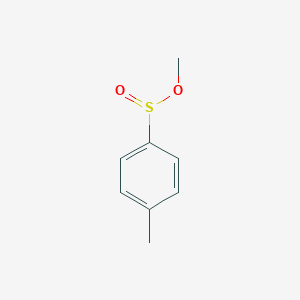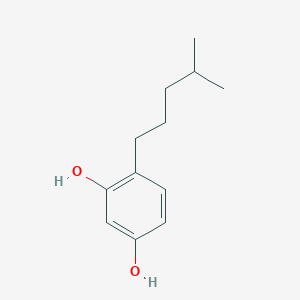
4-(4-Methylpentyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)benzene-1,3-diol is a chemical compound that belongs to the family of alkylresorcinols. It is also known as MPB or Methylpentylresorcinol. MPB is a white crystalline powder that is widely used in various scientific research applications. It is a potent antioxidant and has been found to possess a wide range of biological activities.
Mecanismo De Acción
MPB exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It also regulates the expression of various genes involved in inflammation and cell proliferation. MPB has been found to interact with various cellular targets, including enzymes and receptors, and modulates their activity.
Efectos Bioquímicos Y Fisiológicos
MPB has been found to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in inflammation and cell proliferation. It also modulates the activity of various enzymes and receptors. MPB has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It also exhibits a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB is a well-established compound, and its synthesis is a well-established process. It is readily available for research purposes and can be easily incorporated into various experimental protocols. However, MPB has some limitations in lab experiments. It is a potent antioxidant and can interfere with the results of oxidative stress assays. MPB can also interact with various cellular targets, and its effects may be difficult to interpret in complex biological systems.
Direcciones Futuras
MPB has been extensively studied for its biological activities, and its potential applications in various fields are being explored. Future research directions include the development of new synthetic routes for MPB, the identification of new cellular targets, and the investigation of its potential applications in the prevention and treatment of various diseases. The use of MPB in combination with other compounds is also being explored to enhance its biological activities.
Métodos De Síntesis
The synthesis of MPB is carried out by the reaction of 4-methylpentanal with resorcinol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of MPB is a well-established process, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its biological activities and has been found to possess a wide range of properties. It is a potent antioxidant and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MPB has also been found to have a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
Propiedades
Número CAS |
116529-93-2 |
|---|---|
Nombre del producto |
4-(4-Methylpentyl)benzene-1,3-diol |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |
Clave InChI |
YLNRSZMAMFXDQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
SMILES canónico |
CC(C)CCCC1=C(C=C(C=C1)O)O |
Sinónimos |
1-(2,4-Dihydroxyphenyl)-4-methylpentane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
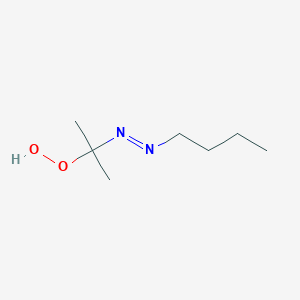
![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
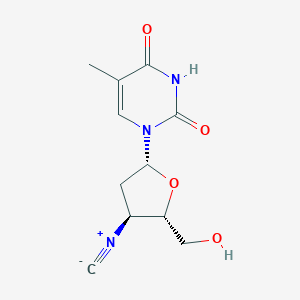
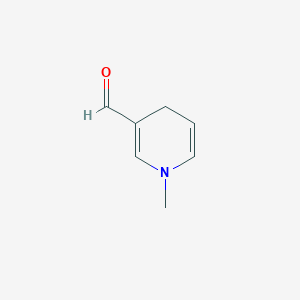
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
